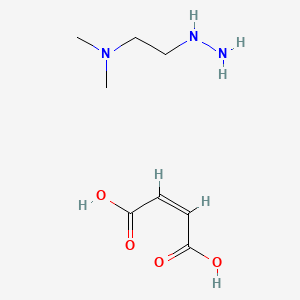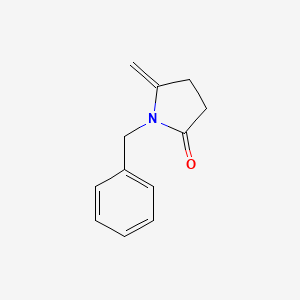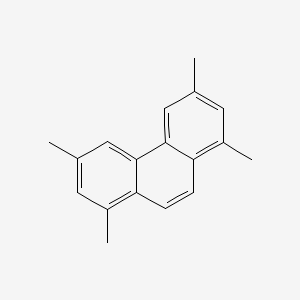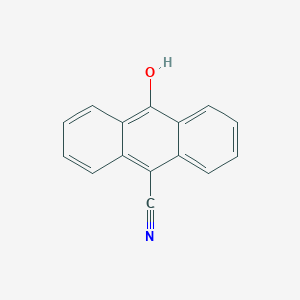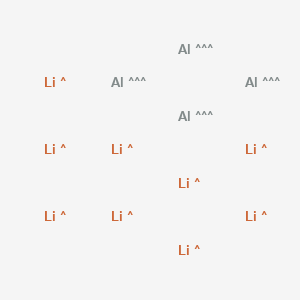![molecular formula C19H16O B14716136 3-(Phenylmethyl)[1,1'-biphenyl]-4-ol CAS No. 21251-97-8](/img/structure/B14716136.png)
3-(Phenylmethyl)[1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a phenylmethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The hydroxyl group (-OH) is located on the fourth carbon of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethyl)[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is introduced via hydrolysis. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(Phenylmethyl)[1,1’-biphenyl]-4-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of biphenylmethanol or biphenylmethane.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-(Phenylmethyl)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.
相似化合物的比较
Similar Compounds
Biphenyl: Lacks the phenylmethyl and hydroxyl groups, making it less reactive.
4-Hydroxybiphenyl: Similar structure but without the phenylmethyl group.
Benzyl Alcohol: Contains a phenylmethyl group but lacks the biphenyl structure.
Uniqueness
3-(Phenylmethyl)[1,1’-biphenyl]-4-ol is unique due to the combination of the biphenyl structure with a phenylmethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler counterparts.
属性
CAS 编号 |
21251-97-8 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-benzyl-4-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-12-11-17(16-9-5-2-6-10-16)14-18(19)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |
InChI 键 |
YZCWXIRNXBSTTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



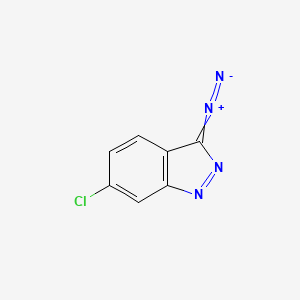
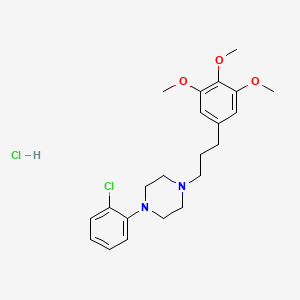

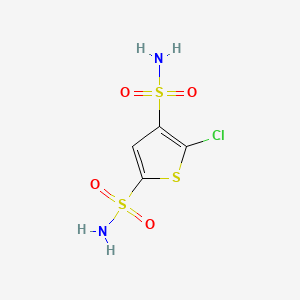

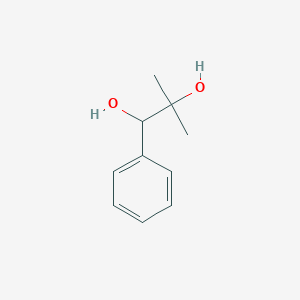
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

